Product packaging for 1-Cyclopropyl-1H-pyrazol-5-amine(Cat. No.:CAS No. 1501777-90-7)

1-Cyclopropyl-1H-pyrazol-5-amine

Cat. No.: B2958410
CAS No.: 1501777-90-7
M. Wt: 123.159
InChI Key: WWXOWIKXBOZBIB-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Medicinal and Organic Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery. researchgate.netnih.govmdpi.com This designation stems from its versatile synthetic accessibility and its presence in numerous biologically active compounds. nih.govnih.gov Pyrazole derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antioxidant properties. researchgate.netglobalresearchonline.net

The significance of the pyrazole core is underscored by its incorporation into several commercially successful drugs. Notable examples include the anti-inflammatory agent Celecoxib, the anticancer drugs Crizotinib and Ruxolitinib, and Sildenafil, used for treating erectile dysfunction. nih.govglobalresearchonline.nettandfonline.com The structural features of the pyrazole ring, such as its ability to participate in hydrogen bonding, are crucial for its interaction with various biological targets like protein kinases. nih.govmdpi.com In organic synthesis, pyrazoles serve as versatile intermediates for constructing a wide range of organic compounds. nih.gov The ease of substitution on the pyrazole ring allows chemists to fine-tune the physicochemical and biological properties of the resulting molecules. mdpi.com

Property Significance in Chemical Research References
Biological Activity Exhibits a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial actions. researchgate.netglobalresearchonline.net
Privileged Scaffold Considered a key structural motif in drug discovery due to its frequent appearance in approved drugs and bioactive molecules. nih.govmdpi.com
Synthetic Versatility Readily synthesized and modified, serving as a versatile building block for more complex molecular architectures. nih.gov
Target Interaction The arrangement of nitrogen atoms allows for specific hydrogen bond interactions with biological targets like enzymes and receptors. mdpi.com

A summary of key properties of the pyrazole scaffold.

Role of the Cyclopropyl (B3062369) Moiety in Molecular Design and Reactivity

The cyclopropyl group, a small, three-membered carbocycle, is a frequently utilized fragment in modern drug design. nih.gov Its incorporation into a molecule can significantly influence its pharmacological profile. nih.govresearchgate.net The unique structural and electronic properties of the cyclopropyl ring—namely the coplanarity of its carbon atoms, short and strong carbon-carbon bonds with enhanced π-character, and robust carbon-hydrogen bonds—confer distinct advantages. nih.govresearchgate.net

In medicinal chemistry, the cyclopropyl moiety is often introduced to enhance a drug candidate's potency and metabolic stability. nih.goviris-biotech.de Its compact, rigid nature can provide conformational constraint, locking a molecule into a bioactive conformation for more favorable binding to its biological target. nih.goviris-biotech.de This rigidity can contribute to an entropically favorable binding event. nih.goviris-biotech.de Furthermore, the cyclopropyl group can act as a bioisosteric replacement for other groups, such as alkenes or isopropyl moieties, to modulate properties like lipophilicity and to block sites of metabolic oxidation, thereby increasing the drug's half-life and reducing off-target effects. nih.goviris-biotech.descientificupdate.comhyphadiscovery.com

Advantage Description References
Enhanced Potency The rigid structure can orient functional groups for optimal interaction with a biological target. nih.goviris-biotech.de
Metabolic Stability Can replace metabolically vulnerable groups (e.g., N-ethyl) to prevent oxidation by cytochrome P450 enzymes. iris-biotech.dehyphadiscovery.com
Reduced Off-Target Effects Improves selectivity by restricting the molecule's conformation, reducing binding to unintended targets. nih.gov
Improved Pharmacokinetics Can increase brain permeability and decrease plasma clearance. nih.gov
Conformational Restriction Acts as a rigid linker, which is useful for studying structure-activity relationships and improving binding affinity. iris-biotech.de

A table detailing the advantages of incorporating a cyclopropyl moiety in molecular design.

Research Trajectories of 1-Cyclopropyl-1H-pyrazol-5-amine and its Structural Analogs

The primary research trajectory for this compound involves its use as a foundational scaffold for the synthesis of novel derivatives with potential therapeutic value. Scientists modify the core structure, typically at the 5-amino group, to generate libraries of related compounds and evaluate their biological activities through structure-activity relationship (SAR) studies. nih.govnih.gov

Key areas of investigation for its analogs include:

Antimicrobial Agents: A series of benzamide (B126) derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine were synthesized and screened for their activity against various bacterial and fungal strains. nih.govtandfonline.comtandfonline.com Several compounds in this series demonstrated potent antimicrobial effects. nih.govtandfonline.comtandfonline.com

Anticancer Activity: In the search for new chemotherapeutic agents, derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine were synthesized and found to inhibit the proliferation of MCF-7 breast cancer cells. nih.gov SAR studies from this research indicated that the N-terminal pyrazole ring structure plays a critical role in the observed antiproliferative activity. nih.gov

Enzyme Inhibition: Given that the pyrazole scaffold is a key feature of many protein kinase inhibitors, analogs of this compound are being explored as potential enzyme inhibitors. nih.govmdpi.com For instance, the related fused-ring system, 7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine, has been noted for its potential as an antitumor agent and enzyme inhibitor, highlighting the value of the cyclopropyl-pyrazole combination. evitachem.com

Structural Analog Studied Activity Key Research Findings References
N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide derivativesAntimicrobialSynthesized compounds showed potent antibacterial and antifungal activities against various strains. nih.govtandfonline.comtandfonline.com
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivativesAnticancerExhibited growth inhibitory effects against MCF-7 breast cancer cells; the N-terminal pyrazole was identified as crucial for activity. nih.gov
7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amineAntitumor / Enzyme InhibitionA fused pyrimidine (B1678525) analog identified as a potential antitumor agent and enzyme inhibitor. evitachem.com
1-Benzyl-3-cyclopropyl-1H-pyrazol-5-amineGeneral Biological ActivityInvestigated as a building block for its potential in anti-inflammatory and anticancer applications.

A table of research findings on structural analogs of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B2958410 1-Cyclopropyl-1H-pyrazol-5-amine CAS No. 1501777-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-6-3-4-8-9(6)5-1-2-5/h3-5H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXOWIKXBOZBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501777-90-7
Record name 1-cyclopropyl-1H-pyrazol-5-amine
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Synthetic Methodologies for 1 Cyclopropyl 1h Pyrazol 5 Amine and Derivatives

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is the foundational step in synthesizing these compounds. Various methods have been developed to achieve this, each with its own advantages.

A primary and widely used method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound. mdpi.com This approach, often referred to as the Knorr pyrazole synthesis, is a straightforward and rapid way to obtain polysubstituted pyrazoles. mdpi.comjk-sci.com The reaction typically involves a 1,3-dicarbonyl compound reacting with a hydrazine, often in the presence of a catalytic amount of acid. jk-sci.comgoogle.com

In the context of 1-Cyclopropyl-1H-pyrazol-5-amine, this would involve using cyclopropylhydrazine (B1591821) as the hydrazine derivative. The reaction proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. youtube.com The choice of reaction conditions and the nature of the substituents on the dicarbonyl compound can influence the regioselectivity of the reaction, which is a critical consideration in pyrazole synthesis. mdpi.com

Key Aspects of Condensation Reactions
Reactant TypeKey FeatureCommon CatalystReference
Hydrazine Derivatives (e.g., Cyclopropylhydrazine)Provides the N-N bond of the pyrazole ring.Acid (e.g., HCl, H₂SO₄) mdpi.comjk-sci.com
1,3-Dicarbonyl CompoundsForms the C-C-C backbone of the pyrazole ring.

The Knorr synthesis and related methods heavily rely on the use of 1,3-dicarbonyl compounds as key precursors. beilstein-journals.org These compounds provide the three-carbon chain necessary for the formation of the five-membered pyrazole ring. The reaction with hydrazine or its derivatives leads to the formation of the heterocyclic system. scielo.br

Variations of this strategy include the use of α,β-unsaturated ketones and β-enaminones. mdpi.com The reaction of α,β-unsaturated carbonyl compounds with hydrazines can also yield pyrazoles, often through a Michael addition followed by cyclization and elimination. researchgate.net The versatility of these methods allows for the synthesis of a wide range of substituted pyrazoles by choosing appropriately substituted dicarbonyl or related precursors. beilstein-journals.org For instance, using a β-ketonitrile (a dicarbonyl equivalent) in reaction with a hydrazine derivative is a common route to 5-aminopyrazoles. beilstein-journals.org

An alternative to incorporating the N1-substituent during the ring formation is to introduce it after the pyrazole core has been synthesized. This direct N-substitution approach typically involves the alkylation of a pre-formed pyrazole. For the synthesis of this compound, this would entail the N-alkylation of a pyrazol-5-amine precursor with a cyclopropyl-containing electrophile.

Precursor Synthesis and Functionalization

The successful synthesis of this compound is highly dependent on the availability and quality of its precursors. Key starting materials include cyclopropylhydrazine and a suitable three-carbon building block, often a β-ketonitrile.

The synthesis of cyclopropylhydrazine itself can be a multi-step process. Methods for its preparation include the copper salt-catalyzed addition of cyclopropylboronic acid to an azo compound followed by deprotection. lookchem.com Other routes involve the N-amination of cyclopropylamine (B47189). The stability of cyclopropylhydrazine can be a concern, and it is often handled as a more stable salt, such as the hydrochloride or ditosylate salt. lookchem.comsmolecule.com

The other key precursor, typically a derivative of 3-oxobutanenitrile (B1585553) (acetoacetonitrile), provides the carbon backbone for the pyrazole ring and the eventual 5-amino group. Functionalization of these precursors before the cyclization step is a common strategy to introduce other desired substituents onto the final pyrazole product. beilstein-journals.org

Multi-Step Synthesis Pathways for Substituted Analogs

The development of synthetic routes to substituted analogs of this compound is crucial for exploring their potential applications, for example, in medicinal chemistry. nih.govnih.gov These multi-step pathways often begin with the core synthesis of the 1-cyclopropyl-pyrazol-5-amine scaffold, followed by further functionalization.

One common approach involves the acylation or sulfonylation of the 5-amino group to introduce a variety of substituents. researchgate.net For example, reacting this compound with different benzoyl chlorides can yield a series of N-(1-cyclopropyl-1H-pyrazol-5-yl)benzamide derivatives. google.com

Another strategy is the direct functionalization of the pyrazole ring itself. Palladium-catalyzed cross-coupling reactions, for instance, have been used for the C4-arylation of 5-aminopyrazoles, allowing for the introduction of various aryl groups at this position without disturbing the cyclopropyl (B3062369) group. researchgate.net These multi-step sequences enable the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.govrsc.org

Examples of Multi-Step Synthesis Strategies for Analogs
Initial ScaffoldReaction TypeReagentsResulting Analog TypeReference
This compoundAcylationSubstituted Benzoyl ChloridesN-Acyl Derivatives google.com
5-Amino-3-cyclopropyl-1H-pyrazolePalladium-catalyzed C4-ArylationAryl Bromides, Pd Catalyst, BaseC4-Aryl Derivatives researchgate.net
5-Amino-1-aryl-1H-pyrazole-4-carbonitrilesAnnulationAcetylacetone, Tin(IV) ChloridePyrazolo[3,4-b]pyridines researchgate.net

Chemical Reactivity and Derivatization Strategies of 1 Cyclopropyl 1h Pyrazol 5 Amine

Aminopyrazole Functionalization through Nucleophilic Substitution

The primary amino group at the C5 position of the pyrazole (B372694) ring is a key site for nucleophilic reactions, allowing for the introduction of a wide array of functional groups. This reactivity is fundamental to the synthesis of more complex molecules.

Acylation Reactions with Acid Chlorides

The reaction of 1-cyclopropyl-1H-pyrazol-5-amine with various acid chlorides is a common and effective method for synthesizing N-acyl pyrazole derivatives. This nucleophilic substitution typically proceeds by attacking the electrophilic carbonyl carbon of the acid chloride with the lone pair of electrons on the primary amine. tandfonline.com

These reactions are generally carried out in a suitable solvent, such as dichloromethane (B109758) (DCM), at a controlled temperature, often starting at 0-5°C and then warming to room temperature. core.ac.uk A base, commonly triethylamine, is added to neutralize the hydrochloric acid byproduct generated during the reaction. tandfonline.com

For instance, a series of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl) benzamides were synthesized by reacting 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine with various substituted aromatic acid chlorides. tandfonline.comnih.gov The successful formation of the amide bond was confirmed by the presence of a characteristic N-H proton signal in the proton NMR spectrum. tandfonline.com This method has been used to prepare a variety of derivatives, including those with dinitrobenzoyl, methoxybenzoyl, chlorobenzoyl, and other substituted benzoyl moieties. tandfonline.comcore.ac.uk

A general procedure involves dissolving the aminopyrazole in a dry solvent, cooling the mixture, and then adding the base followed by the acid chloride. The reaction progress is monitored, and upon completion, the product is isolated through extraction and purified, often by column chromatography. core.ac.uk

Table 1: Examples of Acylation Products from a Related Aminopyrazole tandfonline.comcore.ac.uk

Starting AminopyrazoleAcid ChlorideProduct Name
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine3,5-Dinitrobenzoyl chlorideN-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-3,5-dinitrobenzamide
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amineBenzoyl chlorideN-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine4-Chlorobenzoyl chlorideN-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-4-chlorobenzamide
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine2,4-Difluorobenzoyl chlorideN-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide

Alkylation Reactions of the Amino Group

The exocyclic amino group of 5-aminopyrazoles can undergo alkylation, although controlling the regioselectivity can be a challenge. Direct N-alkylation of the amino group can compete with alkylation at the pyrazole ring nitrogens. The reactivity of the different nitrogen atoms is influenced by steric and electronic factors of the substituents on the pyrazole ring. mdpi.com

Lewis acid-catalyzed reactions provide a pathway for selective alkylation. For example, in the presence of gallium(III) chloride, 5-aminopyrazoles react with donor-acceptor cyclopropanes chemoselectively at the exocyclic amino group. rsc.org This demonstrates a method for the controlled N-alkylation of the amine. In contrast, using scandium(III) triflate as a catalyst can lead to alkylation at the C4 position of the pyrazole ring or N-alkylation, highlighting the nuanced control required for these transformations. rsc.org

Competing side reactions are a known issue in the direct alkylation of pyrazol-5-amine precursors. For instance, treating pyrazol-5-amine with 1-bromo-1-cyclopropylethane in dimethylformamide (DMF) with potassium carbonate as a base can result in moderate yields due to these competing reactions.

Urea (B33335) and Amide Formation

Beyond acylation with acid chlorides, the amino group readily participates in reactions to form ureas and other amide-containing structures. The reaction of aminopyrazoles with isocyanates is a standard method for synthesizing pyrazolyl-ureas.

Research has shown the synthesis of 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, which contains a cyclopropylureido group at the C5 position. nih.govjst.go.jp This indicates that an aminopyrazole precursor was likely reacted with cyclopropyl (B3062369) isocyanate to form the urea linkage. These types of compounds are of interest for their potential biological activities, including interactions with DNA. nih.gov

Oxidative and Reductive Transformations

This compound can undergo both oxidative and reductive reactions, leading to the formation of new functional groups and molecular architectures.

Formation of Azo Derivatives via Oxidative Dehydrogenative Coupling

A significant oxidative transformation of 5-aminopyrazoles is their coupling to form azo compounds. nih.gov This reaction involves the formation of a nitrogen-nitrogen double bond (N=N), linking two pyrazole rings. nih.govacs.org

One method involves a copper-catalyzed oxidative dehydrogenative coupling. For example, treating a pyrazol-5-amine with a copper(I) iodide catalyst and a ligand such as 1,10-phenanthroline (B135089) in a solvent like dichloromethane can yield the corresponding azo derivative. nih.govacs.org The reaction proceeds under air, with tert-butyl hydroperoxide (TBHP) sometimes used as an oxidant. nih.govacs.org The N1-substituent, such as a cyclopropyl group, is generally well-tolerated in these reactions, affording the heteroaryl azo compounds in moderate to good yields. nih.govacs.org

Another approach utilizes iodine and an oxidant like TBHP in ethanol. This can lead to a simultaneous iodination and oxidative dehydrogenative coupling. nih.govacs.org The resulting azo compounds are valuable intermediates for further synthetic modifications. nih.govacs.org

Reduction of Nitrogen-Containing Functionalities

The synthesis of this compound itself often involves a key reductive step. A common synthetic route starts with the corresponding nitro-pyrazole, 1-cyclopropyl-5-nitro-1H-pyrazole. The nitro group, being strongly electron-withdrawing, can be reduced to the primary amine. This transformation is a standard procedure in heterocyclic chemistry. nih.gov

For example, the synthesis of 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine can be achieved by first preparing the pyrazole ring, followed by nitration and then reduction of the nitro group to introduce the C5-amine. Similarly, oxidative dehydrogenative coupling can produce azopyrrole intermediates, which are subsequently reduced to yield the target amine.

Halogenation and Cross-Coupling Reactions

Halogenated pyrazoles are crucial intermediates in organic synthesis, serving as precursors for a variety of transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. beilstein-archives.org The presence of the activating amino group at the C5 position and the electronic nature of the pyrazole ring itself heavily influence the regioselectivity of these transformations.

The pyrazole ring system is generally susceptible to electrophilic substitution, with the C4 position being the most reactive site. ijraset.comchemicalbook.com This is due to the two adjacent nitrogen atoms reducing the electron density at the C3 and C5 positions, thereby making the C4 carbon the most nucleophilic. nih.govencyclopedia.pub For 5-aminopyrazoles, this preference for C4 halogenation is well-documented.

Direct C-H halogenation of pyrazol-5-amines can be achieved efficiently using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), as safe and inexpensive halogenating agents. beilstein-archives.org These reactions often proceed under mild, metal-free conditions, for instance at room temperature with dimethyl sulfoxide (B87167) (DMSO) acting as both a catalyst and a solvent. beilstein-archives.org Studies on 3-aryl-1H-pyrazol-5-amines have shown that this method provides excellent yields for 4-bromo, 4-chloro, and 4-iodo derivatives. beilstein-archives.org Gratifyingly, the halogenation is also effective for substrates like 3-phenyl-1H-pyrazol-5-amine, yielding the 4-bromo and 4-iodo products in good yields. beilstein-archives.org

Another powerful method involves an oxidative dehydrogenative coupling, which can simultaneously install an iodine atom at the C4 position and form an N-N bond, leading to the synthesis of (E)-1,2-bis(4-iodo-1H-pyrazol-5-yl)diazenes. nih.govacs.orgacs.org This transformation uses iodine and an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This reaction has been shown to be effective for pyrazol-5-amines with various N1-substituents, including cyclopropyl groups. nih.govacs.org

Table 1: Examples of Electrophilic Halogenation of Pyrazol-5-amine Derivatives

Starting Material Reagent Product Yield Reference
3-phenyl-1H-pyrazol-5-amine NBS, DMSO 4-bromo-3-phenyl-1H-pyrazol-5-amine 80% beilstein-archives.org
3-phenyl-1H-pyrazol-5-amine NIS, DMSO 4-iodo-3-phenyl-1H-pyrazol-5-amine 70% beilstein-archives.org
3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine I₂, TBHP (E)-1,2-Bis(3-cyclopropyl-4-iodo-1-phenyl-1H-pyrazol-5-yl)diazene 69% nih.govacs.org

This table presents data on halogenation reactions of pyrazole derivatives structurally related to this compound, illustrating the typical reactivity and yields.

The halogenated derivatives of this compound, particularly the 4-iodo and 4-bromo analogs, are valuable substrates for palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the C4 position, significantly increasing molecular complexity.

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prominent example. researchgate.netresearchgate.net Research has demonstrated that 4-iodo-substituted pyrazol-5-yl azo compounds, synthesized via oxidative iodination, readily undergo Sonogashira coupling with various terminal alkynes. nih.govacs.orgacs.org This provides access to a new class of azo compounds with extended conjugation. acs.org

Furthermore, direct C-H arylation at the C4 position of 5-aminopyrazoles bearing a C3-cyclopropyl group has been successfully performed using palladium catalysis. researchgate.net This reaction utilizes an air-stable PdCl(C3H5)(dppb) catalyst with potassium acetate (B1210297) (KOAc) as a base, and notably, proceeds without decomposition of the cyclopropyl group. researchgate.net This methodology tolerates a wide array of functional groups on the coupling partner, an aryl bromide, highlighting its synthetic utility. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyrazole Derivatives

Pyrazole Substrate Coupling Partner Catalyst System Product Type Reference
(E)-1,2-Bis(4-iodo-1-phenyl-1H-pyrazol-5-yl)diazene derivative Terminal Alkyne Pd(PPh₃)₂Cl₂, CuI, Et₃N 4-alkynyl-substituted pyrazolyl azo compound nih.govacs.orgacs.org
5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde Terminal Alkyne Pd(PPh₃)₂Cl₂, CuI, t-BuNH₂ Pyrazolo[4,3-c]pyridine researchgate.net
3-Cyclopropyl-5-aminopyrazole derivative Aryl Bromide PdCl(C3H5)(dppb), KOAc 4-Aryl-3-cyclopropyl-5-aminopyrazole researchgate.net

This table showcases the versatility of halogenated pyrazoles in palladium-catalyzed cross-coupling reactions, including Sonogashira and direct arylation, to generate diverse molecular architectures.

Reactivity of the Pyrazole Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. chemicalbook.com This structure imparts a unique chemical reactivity. nih.govencyclopedia.pub One nitrogen atom is a pyrrole-like, acidic proton donor, while the other is a pyridine-like, basic sp²-hybridized nitrogen. nih.govencyclopedia.pub This amphoteric nature means the ring's reactivity is highly dependent on the reaction medium. encyclopedia.pub

The substituents on the pyrazole ring play a critical role in modulating its reactivity. The N1-cyclopropyl group on the title compound influences the electronic properties and steric accessibility of the ring. The 5-amino group is a strong electron-donating group, which further activates the pyrazole ring towards electrophilic substitution, reinforcing the inherent preference for reaction at the C4 position. The steric hindrance of substituents can also direct reaction pathways, as seen in cases where a C3-cyclopropyl group allows for a specific reaction to proceed, while a bulkier C3-aryl group leads to a different product. acs.org The pyrazole ring itself is generally resistant to oxidation and reduction, though strong conditions can lead to ring opening. chemicalbook.com

Structure Activity Relationship Sar Studies of 1 Cyclopropyl 1h Pyrazol 5 Amine Derivatives

Influence of Cyclopropyl (B3062369) Substitution on Reactivity and Biological Profile

Enhanced Stability and Reactivity: The cyclopropyl group can enhance the metabolic stability of the compound. smolecule.com Its unique structural configuration influences the molecule's reactivity, making it a valuable component in medicinal chemistry and organic synthesis. smolecule.com

Biological Activity: The combination of a cyclopropyl group with other substituents contributes to the unique biological activity of these derivatives. smolecule.com For instance, the addition of a cyclopropyl group at the 4-position of a pyrazole (B372694) ring in a series of antileishmanial compounds resulted in a significant increase in potency against intracellular amastigotes. dndi.org

Distinct Properties: The specific placement of the cyclopropyl group at the 5-position, along with a propyl group at the 1-position, imparts distinct chemical and biological properties compared to other pyrazole derivatives. smolecule.com

Impact of N-Substitution at the Pyrazole Ring (e.g., 1-Position)

Substitution at the nitrogen atoms of the pyrazole ring, particularly at the N1-position, is a key strategy for modulating the biological activity of these compounds. researchgate.net

Modulation of Properties: The nature of the substituent at the N1-position can significantly alter the electronic and steric properties of the entire molecule, thereby influencing its biological potency. ijrpr.com

Antiproliferative Activity: Studies on 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives have shown that the N-terminal pyrazole ring structures play a crucial role in their antiproliferative activity against cancer cell lines. nih.gov

Antimicrobial Activity: In a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, the N-substitution was integral to their antimicrobial properties. nih.govtandfonline.com

Steric and Electronic Effects of Substituents on Bioactivity

The biological activity of 1-cyclopropyl-1H-pyrazol-5-amine derivatives is intricately linked to the steric and electronic effects of their substituents. mdpi.com These effects determine how the molecule interacts with its biological target. researchgate.net

Electron-Donating and Withdrawing Groups: The presence of electron-donating groups (like alkyl or methoxy (B1213986) groups) or electron-withdrawing groups (like nitro or halo groups) on the pyrazole ring can significantly alter the molecule's electron density and reactivity. researchgate.netrsc.org This, in turn, influences the binding affinity of the derivative to its biological target. researchgate.net

Steric Hindrance: The size and shape of substituents can create steric hindrance, which may either enhance or diminish biological activity depending on the target's binding site architecture. nih.gov Optimal steric bulk can lead to a better fit and stronger interactions with the target. researchgate.net

Regioselectivity: The steric effects imposed by the cyclopropyl substituent can influence the regioselectivity of synthetic reactions, guiding the formation of specific isomers. smolecule.com

Optimization of Aromatic and Heteroaromatic Side Chains for Target Engagement

The introduction and optimization of aromatic and heteroaromatic side chains are common strategies to enhance the target engagement and therapeutic efficacy of pyrazole derivatives. nih.govnih.gov

Enhanced Biological Activity: The diverse substitution of pyrazole rings with aromatic and heteroaromatic groups is a key factor in their broad range of biological activities. nih.gov

Antimicrobial Potency: In a study of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, various substitutions on the benzamide (B126) moiety led to compounds with potent antimicrobial activities. nih.govtandfonline.com

Anticancer Activity: The development of pyrazole-based hybrid heteroaromatics has yielded compounds with significant antiproliferative activity against lung cancer cells. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have been identified as potent inhibitors of Janus kinase 2 (Jak2). encyclopedia.pub

Kinase Inhibition: For rearranged during transfection (RET) kinase inhibitors, molecular modeling studies have indicated that specific substitutions at different positions with aromatic groups are crucial for increasing the potency of the inhibitors. mdpi.com

Correlations between Molecular Modifications and Therapeutic Potency

A clear correlation exists between specific molecular modifications of this compound derivatives and their resulting therapeutic potency. nih.govvulcanchem.com

Antimicrobial Activity: In a series of antimicrobial pyrazole derivatives, compounds with electron-withdrawing groups like nitro and halogens on a phenyl ring attached to the core structure showed significant activity against various bacteria. rsc.org Specifically, derivatives with 4-nitro and 3-nitro substitutions were highly active. rsc.org

Antiproliferative Effects: For antiproliferative agents, the presence of an N-terminal pyrazole ring structure has been identified as a key determinant of activity. nih.gov

Kinase Inhibition: In the context of RET kinase inhibitors, 3D-QSAR studies revealed that hydrogen bond acceptor and electronegative groups at one position, and electropositive, steric, and hydrogen bond donor groups at another, are favorable for increased potency. mdpi.com

Target-Specific Optimization: The optimization of a pyrazole-based series for antileishmanial activity demonstrated that the addition of a cyclopropyl group to the pyrazole core significantly improved potency. dndi.org

Mechanistic Investigations of Biological Activity of 1 Cyclopropyl 1h Pyrazol 5 Amine Derivatives

Enzyme Inhibition Studies and Specificity Profiling

The 1-cyclopropyl-1H-pyrazol-5-amine moiety serves as a critical hinge-binding fragment in the design of various kinase inhibitors. nih.gov Its derivatives have been synthesized and evaluated against several important kinase targets implicated in cancer and other diseases.

A series of novel 2,4-diaminoquinazoline derivatives incorporating the 5-cyclopropyl-1H-pyrazol-3-amine group have been developed as potent inhibitors of p21-activated kinase 4 (PAK4), a kinase overexpressed in many tumors. nih.govmdpi.com Structure-activity relationship (SAR) studies revealed that modifications to the quinazoline (B50416) core significantly impact inhibitory activity. For instance, compounds 8d and 9c from one study demonstrated the most potent inhibitory activity against PAK4 among the tested series. researchgate.net Another study identified compound 31 (CZh226) , a 4-aminoquinazoline-2-carboxamide derivative, which showed a robust Kᵢ value of 9 nM for PAK4 and a remarkable 346-fold selectivity over the related PAK1 kinase. nih.govacs.org

CompoundPAK4 IC₅₀ (nM)PAK4 Kᵢ (nM)Selectivity (vs. PAK1)Reference
2,4-Diaminoquinazoline 1060Not ReportedNot Reported nih.govresearchgate.net
Compound 31 (CZh226)Not Reported9346-fold nih.govacs.org
Compound 5n2.7Not ReportedNot Reported researchgate.net
Compound 5o20.2Not ReportedNot Reported researchgate.net

Derivatives of this compound have also been investigated as inhibitors of the RET (Rearranged during Transfection) kinase, an oncoprotein in certain types of cancer. In a fragment-based discovery approach, while 3-cyclopropyl pyrazol-5-amine (8e ) showed selectivity for RET over TRKA, it had poor cellular activity. nih.gov However, incorporating the 3-cyclopropyl-N-methyl pyrazol-5-amine moiety (8m ) into a pyrazolo[3,4-d]pyrimidine scaffold led to a compound with improved cellular activity consistent with its enzymatic activity. nih.gov Further modifications, such as replacing a methyl group on the pyrazole (B372694) with a cyclopropyl (B3062369) group, were found to reduce activity against RET, suggesting that substitutions at this position are crucial for tuning selectivity. nih.gov A lead compound, 20 , from a series of N-trisubstituted pyrimidines, demonstrated potent inhibition of both wild-type RET and the gatekeeper mutant RETV804M. nih.gov

Compound Series/DerivativeTargetInhibitory Activity (IC₅₀)Key FindingReference
3-cyclopropyl pyrazol-5-amine (8e)RETNot ReportedSelective for RET over TRKA but poor cellular activity. nih.gov
3-cyclopropyl-N-methyl pyrazol-5-amine (8m)RETNot ReportedImproved cellular activity. nih.gov
Compound 20 (N-trisubstituted pyrimidine)RET, RETV804MPotentInhibits both wild-type and gatekeeper mutant RET. nih.gov

Discoidin domain receptors (DDRs), specifically DDR1 and DDR2, are collagen-activated receptor tyrosine kinases involved in fibrosis and cancer. acs.org Derivatives of 1-cyclopropyl-1H-pyrazol-4-amine have been identified as potent DDR inhibitors. nih.gov A series of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides were developed as potent DDR inhibitors for idiopathic pulmonary fibrosis. nih.govacs.orgacs.org In this series, the introduction of a cyclopropyl group in place of a methyl group on the pyrazole ring significantly improved pharmacokinetic properties and helped to reduce off-target activities against kinases like RET and Flt3. nih.gov One of the most promising compounds, 47 , demonstrated potent DDR1/2 inhibitory activities and good in vivo efficacy in an anti-fibrosis model. nih.gov

The inhibitory activity of this compound derivatives is rooted in their specific molecular interactions within the kinase ATP-binding pocket. smolecule.com For PAK4 inhibitors, crystallographic studies show that the C4-aminopyrazole fragment forms three crucial hydrogen bonds with the hinge region residues Glu396 and Leu398. nih.govacs.org The cyclopropyl group itself contributes by making effective hydrophobic interactions with the gatekeeper residue Met395 and Val335. nih.govacs.org

Similarly, in RET kinase, a co-crystallization study of compound 14 revealed that the amine group attached to the pyrimidine (B1678525) core and the NH group of the pyrazole are key interaction sites. nih.gov The ligand binds as a type I inhibitor, tucking into a pocket beneath the P-loop. nih.gov This detailed understanding of binding modes is crucial for the rational design of more potent and selective inhibitors.

Cellular Pathway Modulation by Derivatives

Beyond direct enzyme inhibition, the biological effects of these compounds are manifested through the modulation of critical cellular signaling pathways.

Inhibitors based on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which can be synthesized from 1H-pyrazol-5-amine derivatives, have been shown to induce cell cycle arrest. mdpi.com For example, potent compounds in one study arrested cells at the G2/M phase. mdpi.com In another study, a potent PAK4 inhibitor, compound 5n , was found to arrest MV4-11 cells at the G0/G1 phase and induce apoptosis. researchgate.net The ability of these compounds to halt cell cycle progression is a key mechanism behind their antiproliferative effects observed in cancer cell lines. nih.gov Further investigation into a pyrazolopyrimidine derivative, compound 14 , confirmed its ability to cause a significant alteration in cell cycle progression in HCT-116 cells. rsc.org

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer cells is a primary contributor to cancer-related mortality, making the inhibition of cell migration and invasion a critical therapeutic strategy. Certain derivatives of this compound have been identified as potent inhibitors of these processes, primarily through their interaction with p21-activated kinase 4 (PAK4).

PAK4 is a serine/threonine kinase that plays a crucial role in regulating the cytoskeleton, cell adhesion, and motility. mdpi.comnih.gov Its overexpression is linked to the progression and metastasis of various cancers. nih.gov The mechanism by which some this compound derivatives impede cell migration and invasion involves the direct inhibition of PAK4 and its downstream signaling pathways.

A notable example is a series of 2,4-diaminoquinazoline derivatives incorporating a 5-cyclopropyl-1H-pyrazol-3-yl moiety. These compounds have been shown to be potent PAK4 inhibitors. mdpi.combohrium.com The inhibition of PAK4 by these derivatives disrupts the PAK4-LIMK1 signaling pathway. nih.gov LIM domain kinase 1 (LIMK1), a downstream effector of PAK4, is responsible for phosphorylating and inactivating cofilin, an actin-depolymerizing factor. nih.gov By inhibiting PAK4, these pyrazole derivatives prevent the phosphorylation of LIMK1, leading to the activation of cofilin. Active cofilin then promotes the disassembly of actin filaments, thereby disrupting the dynamic cytoskeletal rearrangements necessary for cell movement and invasion. nih.gov

Studies have identified specific compounds, such as 8d and 9c , which are 2,4-diaminoquinazoline derivatives bearing a 5-cyclopropyl-1H-pyrazol-3-yl group, as highly effective inhibitors of PAK4. mdpi.com These compounds have demonstrated potent antiproliferative activity against the A549 lung cancer cell line and have been shown to significantly inhibit the migration and invasion of these cells. mdpi.combohrium.com The inhibitory activity of these compounds is directly correlated with their ability to suppress PAK4 activity.

Below is a table summarizing the in vitro activity of representative this compound derivatives against PAK4 and their effects on cancer cell lines.

CompoundTarget KinaseIC₅₀ (µM)Cell LineEffectReference
8d PAK40.060A549Potent antiproliferative, inhibition of migration and invasion mdpi.com
9c PAK40.068A549Potent antiproliferative, inhibition of migration and invasion mdpi.com

Antimicrobial Action Mechanisms

In addition to their anti-cancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. nih.govtandfonline.comwjbphs.com The mechanisms underlying their antimicrobial effects are diverse and appear to target fundamental cellular processes in microorganisms.

One of the primary mechanisms of action for antibacterial pyrazole derivatives is the inhibition of essential enzymes , such as DNA gyrase and dihydrofolate reductase (DHFR). acs.org DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication and repair. nih.gov Its inhibition leads to the accumulation of DNA strand breaks and ultimately cell death. Similarly, DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids in bacteria. acs.org Inhibition of DHFR disrupts these vital metabolic processes.

Another identified mechanism is the disruption of the bacterial cell wall . nih.gov The cell wall provides structural integrity to bacteria and protects them from osmotic stress. Damage to this protective layer can lead to cell lysis and death. Some pyrazole-derived compounds have been shown to interfere with the synthesis or maintenance of the bacterial cell wall. nih.gov

A series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides have been synthesized and evaluated for their antimicrobial properties. nih.govtandfonline.comwjbphs.com These compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govtandfonline.com Among the synthesized compounds, derivatives 9d , 9g , and 9h were found to be particularly effective. nih.gov

The following table presents the antimicrobial activity of selected 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamide (B126) derivatives against various microbial strains.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC) in µg/mLReference
9d Staphylococcus aureus12.5 nih.gov
Bacillus subtilis25 nih.gov
Escherichia coli50 nih.gov
Aspergillus niger25 nih.gov
9g Staphylococcus aureus25 nih.gov
Bacillus subtilis12.5 nih.gov
Escherichia coli50 nih.gov
Aspergillus niger50 nih.gov
9h Staphylococcus aureus12.5 nih.gov
Bacillus subtilis25 nih.gov
Escherichia coli25 nih.gov
Aspergillus niger25 nih.gov

Computational Chemistry and Molecular Modeling of 1 Cyclopropyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (electron distribution, orbital energies) and reactivity of molecules. For pyrazole (B372694) derivatives, DFT calculations provide crucial data on molecular geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding chemical reactivity.

Theoretical investigations on related pyrazole structures have utilized DFT to elucidate reaction mechanisms. For instance, calculations on the cyclization step to form the pyrazole ring indicate an activation energy of approximately 50-57 kcal/mol. smolecule.com Such studies help in optimizing synthetic routes by predicting the most energetically favorable pathways. smolecule.com

For the related compound, 1-Cyclopropyl-1H-pyrazol-4-amine, DFT calculations with the B3LYP/6-31G* basis set have been used to predict key physicochemical properties. These calculations can determine lipophilicity (LogP) and acidity (pKa), which are critical for predicting a molecule's pharmacokinetic profile. Computational models for this analog predict a dihedral angle of 112.5° between the cyclopropyl (B3062369) and pyrazole planes and suggest the pyrazole ring is largely planar, with only slight puckering due to the strain from the cyclopropyl group.

Table 1: Predicted Physicochemical and Structural Properties of a Related Pyrazole Analog via DFT

PropertyPredicted Value/ObservationComputational MethodSource
Predicted pKa (Pyrazole N2)3.8 ± 0.2DFT
Predicted pKa (Amino Group)9.1 ± 0.3DFT
Cyclopropyl-Pyrazole Dihedral Angle112.5°Computational Modeling
Pyrazole Ring Puckering0.12 Å deviationDFT
Cyclization Activation Energy~50-57 kcal/molDFT smolecule.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This provides a detailed view of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as solvent molecules.

MD simulations have been crucial in understanding the conformational behavior of cyclopropyl-pyrazole derivatives. For example, simulations of a pyrazole analog containing a cyclopropane (B1198618) ring revealed that the cyclopropyl group reduces conformational flexibility by about 40% compared to similar compounds with non-cyclopropane groups. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.

In the context of ligand-protein interactions, MD simulations are used to assess the stability of the binding pose obtained from molecular docking. Studies on pyrazole derivatives as kinase inhibitors have used MD simulations over nanosecond trajectories to confirm that key hydrogen bonds and hydrophobic interactions with active site residues are maintained, validating the docking results. nih.govfrontiersin.org These simulations provide insights into the dynamic nature of the ligand-receptor complex, which is something static docking models cannot capture. nih.gov

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design for identifying potential biological targets and predicting binding affinity.

For derivatives of 1-Cyclopropyl-1H-pyrazol-5-amine, docking studies have been instrumental in exploring their potential as inhibitors of various enzymes, particularly protein kinases. frontiersin.org The pyrazole scaffold is a common feature in many kinase inhibitors. Docking studies reveal how the amine group and pyrazole nitrogens can form critical hydrogen bonds with residues in the hinge region of a kinase active site. frontiersin.org The cyclopropyl group, due to its unique steric profile, can fit into shallow enzyme pockets and influence selectivity. smolecule.com

In one study targeting cyclin-dependent kinase 6 (CDK6), docking was used to evaluate a series of designed compounds. It was found that substituting other groups with a cyclopropyl group was favorable for binding affinity. frontiersin.org Similarly, docking studies of pyrazole derivatives against the neuraminidase enzyme of the influenza virus showed that these molecules could interact with both the active site and the adjacent 150-cavity, providing a basis for designing new antiviral agents. nih.gov

Table 2: Application of Molecular Docking for Pyrazole Derivatives

Target ProteinKey FindingSignificanceSource
Protein Kinases (e.g., RET, CDK6)Pyrazole core forms H-bonds with hinge region; cyclopropyl group fits in hydrophobic pockets.Guides design of selective kinase inhibitors for oncology. nih.govfrontiersin.org
Neuraminidase (Influenza Virus)Derivatives interact with the active site and the 150-cavity.Provides a structural basis for developing novel anti-influenza drugs. nih.gov
Trypanothione ReductaseHydrophobic interactions between ligand substituents and active site residues are key.Identifies potential targets for antileishmanial agents. clinmedjournals.org

Prediction of Metabolic Stability and Reactivity Profiles through Computational Approaches

Predicting how a compound will be metabolized by the body is a critical step in drug development. Computational tools can forecast metabolic "hot spots"—sites on a molecule that are most likely to be oxidized by cytochrome P450 (CYP) enzymes.

The cyclopropyl group on this compound is known to enhance metabolic stability. smolecule.com This is because the cyclopropyl group is less susceptible to CYP-mediated metabolism compared to more flexible, straight-chain alkyl groups. Computational tools like SMARTCyp can be used to predict likely sites of metabolism. For a related pyrazolopyrimidine, SMARTCyp correctly suggested that a cyclopropylamine (B47189) moiety could be a site of P450 oxidation, guiding chemists to modify that part of the molecule to improve metabolic stability. nih.gov

By identifying potential metabolic liabilities early in the design phase, chemists can make structural modifications to block or slow down metabolism, thereby improving the pharmacokinetic profile of a potential drug candidate. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates variations in the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts.

For pyrazole derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov In a study aimed at designing RET kinase inhibitors, a 3D-QSAR model was developed from a dataset of known pyrazole derivatives. nih.gov The model produced contour maps that visually indicated which regions of the molecule could be modified to enhance activity.

Steric Maps: Showed where bulky groups would be favorable or unfavorable.

Electrostatic Maps: Indicated where positive or negative charges would increase binding affinity.

Using the insights from this QSAR model, new compounds were designed in silico, and their activity was predicted to be even higher than the most active compound in the original series, demonstrating the predictive power of this approach for design optimization. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Research on 1 Cyclopropyl 1h Pyrazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 1-cyclopropyl-1H-pyrazol-5-amine and its analogs. nepjol.infoipb.pt By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of molecular structures. ipb.pt

Proton NMR (¹H NMR) for Regiochemistry and Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the regiochemistry and characterizing the proton environments within this compound and its derivatives. The chemical shifts (δ), measured in parts per million (ppm), and coupling constants (J) of the proton signals offer a detailed map of the molecule's structure.

For instance, in derivatives of this compound, the protons of the cyclopropyl (B3062369) group typically appear as multiplets in the upfield region of the spectrum. The methine proton of the cyclopropyl group is often observed as a multiplet around 1.85-1.99 ppm, while the methylene (B1212753) protons appear as multiplets at approximately 0.70-1.09 ppm. tandfonline.comnih.gov The protons on the pyrazole (B372694) ring itself have characteristic chemical shifts. For example, the C4-H proton of the pyrazole ring in a derivative was observed as a singlet at 6.40 ppm. mdpi.com The amine protons (-NH2) typically present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The substitution pattern on the pyrazole ring significantly influences the ¹H NMR spectrum. For example, in a series of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide derivatives, the -NH proton appears as a singlet around 10.51 ppm. tandfonline.com The aromatic protons from the benzoyl and methoxybenzyl groups show distinct splitting patterns and chemical shifts that confirm their positions. tandfonline.com These detailed spectral data are crucial for confirming the regioselectivity of synthetic reactions. acs.org

Interactive Data Table: ¹H NMR Chemical Shifts for Selected this compound Derivatives

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide-NH10.51s-
Ar-H7.95d7.62
Ar-H7.51t7.86
Ar-H7.44d7.2
Ar-H6.95d6.52
Ar-H6.92d6.2
Pyrazole-H5.18s-
-CH2-5.02s-
-OCH33.85s-
Cyclopropyl-CH1.85m-
Cyclopropyl-CH20.92m-
Cyclopropyl-CH20.71m-
(E)-1,2-bis(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)diazenePyrazole-CH6.72s-
-CH34.16s-
Cyclopropyl-CH1.99-1.82m-
Cyclopropyl-CH21.00-0.93m-
Cyclopropyl-CH20.81-0.70m-

Note: s = singlet, d = doublet, t = triplet, m = multiplet. Data sourced from reference tandfonline.comnih.gov.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound and its derivatives. ucl.ac.uk Since the natural abundance of ¹³C is low, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. libretexts.org For instance, the carbons of the pyrazole ring in derivatives of this compound show characteristic signals. In a study of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the carbon chemical shifts were instrumental in distinguishing between isomers. researchgate.net For N-unsubstituted pyrazoles, the chemical shifts of C3 and C5 can be averaged due to tautomeric exchange, leading to broadened signals unless the analysis is performed at low temperatures. mdpi.com

In a derivative, (E)-1,2-bis(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)diazene, the pyrazole ring carbons were observed at δ 163.9, 153.5, and 102.6 ppm. nih.gov The cyclopropyl carbons typically resonate at high field, with the methine carbon appearing around 8.4-9.9 ppm and the methylene carbons at approximately 6.6-8.2 ppm. tandfonline.comnih.gov The chemical shifts of carbons in substituents provide further structural confirmation.

Interactive Data Table: ¹³C NMR Chemical Shifts for Selected this compound Derivatives

CompoundCarbonChemical Shift (δ, ppm)
N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide derivativeC=O165.4, 164.8
Pyrazole-C157.7, 139.2, 89.3
Aromatic-C136.4, 135.1, 131.1, 130.1, 128.6, 126.5, 123.2, 114.2
-OCH355.9
-CH2-51.5
Cyclopropyl-CH9.3
Cyclopropyl-CH28.2
(E)-1,2-bis(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)diazenePyrazole-C163.9, 153.5, 102.6
-CH340.5
Cyclopropyl-CH9.0
Cyclopropyl-CH28.1

Note: Data sourced from reference tandfonline.comnih.gov.

Two-Dimensional NMR Techniques

When one-dimensional ¹H and ¹³C NMR spectra are insufficient for complete structural elucidation, two-dimensional (2D) NMR techniques are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing connectivity between protons and carbons. researchgate.net

HSQC correlates proton and carbon signals that are directly bonded, helping to assign which protons are attached to which carbons.

For complex derivatives of this compound, 2D NMR can resolve ambiguities in signal assignments, especially when dealing with overlapping multiplets or confirming the regiochemistry of substitutions. The Nuclear Overhauser Effect (NOE) is another powerful 2D technique that provides information about the spatial proximity of protons, which is essential for determining stereochemistry and conformation. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their mass-to-charge ratio (m/z). nepjol.info It is a critical tool in the characterization of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as many derivatives of this compound. libretexts.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets. libretexts.org The solvent evaporates, leaving gas-phase ions that are then analyzed by the mass spectrometer.

ESI-MS typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the direct determination of the molecular weight. libretexts.org For example, in the analysis of various pyrazole derivatives, ESI-MS was used to confirm the molecular weight of the synthesized compounds. acs.org The fragmentation patterns observed in the MS/MS spectra of the parent ion can provide valuable structural information. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. scispace.com This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

For derivatives of this compound, HRMS is used to confirm the molecular formula of newly synthesized compounds. researchgate.net For example, in the study of (E)-1,2-bis(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)diazene, HRMS (APCI) provided a measured m/z of 271.1673 for the [M+H]⁺ ion, which was in close agreement with the calculated value of 271.1671 for the formula C₁₄H₁₉N₆. nih.gov This level of accuracy is crucial for confirming the identity of novel compounds and is often a requirement for publication in scientific journals. researchgate.net

Interactive Data Table: HRMS Data for Selected this compound Derivatives

CompoundFormulaIonCalculated m/zFound m/z
(E)-1,2-bis(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)diazeneC₁₄H₁₉N₆[M+H]⁺271.1671271.1673
(E)-1,2-Bis(3-cyclopropyl-4-iodo-1-phenyl-1H-pyrazol-5-yl)diazeneC₂₄H₂₁I₂N₆[M+H]⁺646.9917646.9916
5,10-Bis(4-chlorophenyl)-1,9-dicyclopropyl-3,7-dimethyl-3,7-dihydrodipyrazolo[3,4-b:4′,3′-f] tandfonline.comnaphthyridineC₃₀H₂₅Cl₂N₆[M+H]⁺539.1518539.1503

Note: Data sourced from references nih.govacs.org.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important technique for identifying the functional groups present within a molecule. In the analysis of this compound and its derivatives, IR spectroscopy provides valuable insights into their molecular structure. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For pyrazole derivatives, characteristic absorption bands can be observed. For instance, the N-H stretching vibrations of the amine group (–NH₂) typically appear in the region of 3500–3200 cm⁻¹. nano-ntp.com The C-H stretching of alkanes, alkenes, and aromatic compounds is generally observed around 3000–2800 cm⁻¹. nano-ntp.com The C=N stretching vibration within the pyrazole ring is often found in the 1650–1600 cm⁻¹ region. Furthermore, the C–N stretching vibrations can be seen between 1307 and 1246 cm⁻¹. acs.org The N-N bond in the pyrazole ring also has a characteristic stretching frequency, typically appearing in the range of 1185-1117 cm⁻¹. acs.org The presence of a cyclopropyl group can be identified by its characteristic C-H stretching vibrations.

In a study involving 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, the IR spectrum showed absorption bands at 3360 cm⁻¹, which can be attributed to the N-H stretch of the amine. core.ac.uk Other significant peaks were observed at 1685, 1602, 1355, 1277, and 1225 cm⁻¹. core.ac.uk Similarly, for (E)-1,2-bis(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)diazene, a related derivative, IR peaks were recorded at 2926, 1653, 1517, and 1448 cm⁻¹. nih.gov

The following table summarizes the typical IR absorption frequencies for the key functional groups in this compound and related derivatives.

Functional GroupVibration TypeTypical Absorption Range (cm⁻¹)References
Amine (N-H)Stretching3500–3200 nano-ntp.com
Amine (N-H)Bending1490.93 jetir.org
Cyclopropyl (C-H)Stretching~3100-3000
Pyrazole Ring (C=N)Stretching1650–1600
Pyrazole Ring (C-N)Stretching1307–1246 acs.org
Pyrazole Ring (N-N)Stretching1185–1117 acs.org
Aromatic/Alkyl (C-H)Stretching3000–2800 nano-ntp.com

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are indispensable in the synthesis and analysis of this compound and its derivatives, enabling reaction monitoring, product purification, and purity assessment.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of chemical reactions. mdpi.commdpi.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of products can be tracked over time. rsc.orgorientjchem.org

For pyrazole derivatives, common mobile phases for TLC include mixtures of ethyl acetate (B1210297) and hexane (B92381) or chloroform (B151607) and methanol (B129727). rsc.orgacs.org For instance, a mixture of ethyl acetate and hexane is frequently used to monitor the progress of reactions involving pyrazole compounds. rsc.org Visualization of the separated spots on the TLC plate is typically achieved under UV light at 254 nm or by using staining agents like iodine or phosphomolybdic acid. rsc.orgrsc.orgrsc.org

TechniqueStationary PhaseMobile Phase ExamplesVisualizationApplicationReferences
TLCSilica Gel 60 F254Ethyl Acetate/Hexane, Chloroform/MethanolUV light (254 nm), Iodine, Phosphomolybdic acidReaction Monitoring mdpi.commdpi.comrsc.orgorientjchem.orgrsc.orgacs.orgrsc.org

Column Chromatography for Product Purification

Following the completion of a reaction, column chromatography is a standard method for the purification of the desired product from byproducts and unreacted starting materials. google.comnih.gov This technique utilizes a stationary phase, most commonly silica gel (60–120 or 230-400 mesh), packed into a column. core.ac.ukrsc.orgnih.gov

The crude product mixture is loaded onto the column and eluted with a suitable solvent system (mobile phase). For the purification of pyrazole derivatives, solvent systems such as hexane:ethyl acetate are frequently employed. core.ac.uk For example, in the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, the crude product was purified by column chromatography over silica gel using a hexane:ethyl acetate (8:2) mixture as the eluent. core.ac.uk In another instance, for the purification of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-3,5-dinitrobenzamide, a similar solvent system was used. core.ac.uk The selection of the eluent is crucial for achieving good separation. Generally, the polarity of the solvent system is optimized based on the separation observed on TLC plates. rsc.org

TechniqueStationary PhaseMobile Phase ExamplesApplicationReferences
Column ChromatographySilica Gel (60-120 mesh, 230-400 mesh)Hexane/Ethyl Acetate, Dichloromethane (B109758)/MethanolProduct Purification core.ac.ukrsc.orggoogle.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of a compound with high accuracy and sensitivity. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of pyrazole derivatives. ijcpa.in

In RP-HPLC, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. ijcpa.in A typical mobile phase for analyzing pyrazoline derivatives consists of a mixture of water and methanol, sometimes with the addition of a modifier like trifluoroacetic acid (TFA) to improve peak shape. ijcpa.in For example, a validated RP-HPLC method for a pyrazoline derivative utilized a mobile phase of 0.1% TFA in water and methanol in a 20:80 ratio, with UV detection at 206 nm. ijcpa.in

The purity of the compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Modern HPLC systems, often coupled with a photodiode array (PDA) detector, can provide information about the spectral purity of the peak, further confirming the identity and homogeneity of the compound. researcher.life The development and validation of HPLC methods are guided by ICH guidelines to ensure accuracy, precision, linearity, and robustness. ijcpa.inresearchgate.net

TechniqueColumn TypeMobile Phase ExamplesDetectionApplicationReferences
RP-HPLCC18Water/Methanol with 0.1% TFA, Acetonitrile/WaterUV (e.g., 206 nm, 237 nm), PDAPurity Assessment researchgate.netijcpa.inresearcher.liferesearchgate.net
HPLCPoroshell 120 EC-C18Water with 0.1% formic acid/Acetonitrile with 0.1% formic acidDAD, LC/MSDPurity Determination nih.gov

Applications of 1 Cyclopropyl 1h Pyrazol 5 Amine in Advanced Organic Synthesis

Role as a Key Building Block for Heterocyclic Systems

The structure of 1-cyclopropyl-1H-pyrazol-5-amine makes it an ideal starting material for the synthesis of a wide array of fused and substituted heterocyclic systems. The amine group provides a nucleophilic center for various condensation and cyclization reactions, while the pyrazole (B372694) ring itself can participate in diverse chemical transformations.

Researchers have successfully utilized this compound in domino reactions with arylglyoxals to selectively synthesize unprecedented pyrazolo-fused 1,7-naphthyridines and 1,3-diazocanes. nih.govacs.org These multicomponent reactions demonstrate the compound's ability to facilitate the construction of complex polycyclic frameworks in a single step. nih.govacs.org For instance, the reaction of 1-cyclopropyl-3-methyl-1H-pyrazol-5-amine with arylglyoxals can lead to the formation of dipyrazolo-fused 1,7-naphthyridines. nih.gov The steric and electronic properties of the substituents on the pyrazole ring have been shown to influence the reaction pathway, allowing for selective access to different heterocyclic scaffolds. acs.org

Furthermore, this compound and its derivatives are employed in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles with significant biological activities. nih.gov The cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common strategy to access this privileged scaffold. nih.govresearchgate.net

Precursor in the Synthesis of Bioactive Compounds

Derivatives of this compound have been investigated for a range of biological activities. For example, a series of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamides were synthesized and evaluated for their antimicrobial properties. tandfonline.comnih.gov Several of these compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as significant antifungal activity against various fungal strains. tandfonline.comnih.gov The structure-activity relationship studies highlighted the importance of the substitution pattern on the benzamide (B126) ring for antimicrobial efficacy. nih.gov

The versatility of the this compound scaffold is further demonstrated by its use in creating compounds with potential applications in medicinal chemistry, including as enzyme inhibitors and agents targeting the central nervous system. a2bchem.comcymitquimica.com The unique combination of the cyclopropyl (B3062369) group and the pyrazole ring contributes to the distinct biological activity of these molecules. smolecule.com

Utility in the Development of Novel Reagents and Synthons

The reactivity of this compound allows for its conversion into a variety of novel reagents and synthons for organic synthesis. The amine functionality can be readily modified to introduce different functional groups, thereby expanding its synthetic utility.

For instance, the amine group can undergo nucleophilic substitution reactions with various acid chlorides to form corresponding amides. tandfonline.com These amide derivatives can then serve as intermediates for the synthesis of more complex molecules. The compound can also be a precursor for the generation of pyrazolyl radicals or other reactive species for use in diverse chemical transformations.

The development of new synthetic methods often relies on the availability of versatile building blocks like this compound. Its ability to participate in various annulation and cycloaddition reactions makes it a valuable tool for synthetic chemists exploring new chemical space. bohrium.com

Contribution to Methodologies for Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of modern organic and medicinal chemistry due to their prevalence in natural products and pharmaceuticals. nih.govmdpi.com this compound has played a role in the development of new and efficient methodologies for constructing these important molecular frameworks.

Its application in multicomponent domino reactions provides a step-economical and atom-efficient approach to complex heterocycles. nih.govacs.org These reactions often proceed with high selectivity, offering access to novel scaffolds that would be challenging to synthesize through traditional multi-step sequences. acs.org The use of this compound and its analogs in the synthesis of pyrazolo-fused systems contributes to the growing library of synthetic methods for nitrogen heterocycles. nih.govacs.orgresearchgate.net The development of such methodologies is crucial for advancing drug discovery and materials science. a2bchem.com

Q & A

Q. What are the standard synthetic routes for 1-Cyclopropyl-1H-pyrazol-5-amine and its derivatives?

The synthesis typically involves cyclization of hydrazine derivatives with cyclopropane-containing ketones. For example, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine is synthesized via nucleophilic substitution reactions. A key step involves reacting 3-cyclopropyl-3-oxopropanenitrile with 4-methoxybenzyl hydrazine under acidic conditions, followed by reduction and acylation with acid chlorides (e.g., 3,5-dinitrobenzoyl chloride) in dichloromethane with triethylamine as a base . Characterization is achieved via 1^1H/1313C NMR, IR, and mass spectrometry .

Q. How are crystallographic data used to confirm the structure of pyrazole derivatives?

X-ray crystallography is critical for structural validation. For instance, intermediates in the synthesis of halogenated pyrazol-5-amine derivatives (e.g., 1a and 1b) were confirmed by single-crystal X-ray diffraction, resolving regiochemistry and verifying substituent positions . Software like SHELX is widely employed for refinement, leveraging high-resolution data to resolve ambiguities in bond lengths and angles .

Q. What analytical techniques are essential for purity assessment?

  • Chromatography : TLC monitors reaction progress, while column chromatography (silica gel, hexane:EtOAc) purifies crude products .
  • Spectroscopy : NMR confirms functional groups and regiochemistry; IR identifies carbonyl stretches (e.g., 1683 cm1^{-1} for amides) .
  • Mass spectrometry : ESI-MS verifies molecular ion peaks (e.g., m/z 437.41 for compound 9a) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of antimicrobial pyrazole derivatives?

SAR studies reveal that electron-withdrawing groups (e.g., nitro, halogens) enhance antimicrobial activity. For example:

DerivativeSubstituent (R)MIC (μg/mL) B. subtilisMIC (μg/mL) E. coli
9d2,4-dichloro6.2512.5
9g2,4-difluoro3.126.25
9hBenzoyl12.525
Derivatives with halogenated aryl groups (9d, 9g) exhibit superior activity due to increased lipophilicity and membrane disruption .

Q. How can crystallographic software (e.g., SHELX) resolve contradictions in experimental data?

SHELX refines high-resolution or twinned crystal data, addressing discrepancies in bond lengths or disorder. For example, in pyrazole-thiourea hybrids, SHELXL refined anisotropic displacement parameters to distinguish between isomeric forms, resolving conflicts in hydrogen bonding networks .

Q. What mechanisms explain contradictory biological activity in structurally similar derivatives?

Contradictions may arise from assay conditions (e.g., pH affecting solubility) or off-target interactions. For instance, 1-(4-methoxybenzyl)-3-cyclopropyl derivatives show variable antifungal activity against Aspergillus flavus (MIC 3.12–25 μg/mL) due to differences in cell wall permeability or efflux pump expression . Dose-response assays and proteomic profiling are recommended to clarify mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.